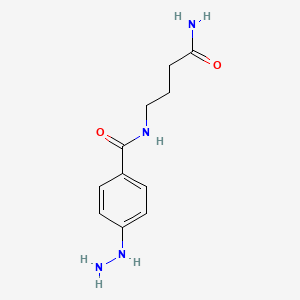

N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide

Description

N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a hydrazinyl group at the para position and an amino-oxobutyl moiety on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between activated benzamide derivatives and functionalized amines or hydrazines.

Properties

Molecular Formula |

C11H16N4O2 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide |

InChI |

InChI=1S/C11H16N4O2/c12-10(16)2-1-7-14-11(17)8-3-5-9(15-13)6-4-8/h3-6,15H,1-2,7,13H2,(H2,12,16)(H,14,17) |

InChI Key |

WGXUOVADHZTDDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCC(=O)N)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide typically involves the reaction of 4-hydrazinylbenzoic acid with 4-aminobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-(4-nitro-4-oxobutyl)-4-hydrazinylbenzamide.

Reduction: Formation of N-(4-amino-4-hydroxybutyl)-4-hydrazinylbenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Material Science: It is employed in the development of novel materials with specific properties, such as conductivity and fluorescence.

Industry: The compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can bind to receptors and modulate their signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Compound 6d (4-(2-(4-(4-methylbenzamido)benzoyl) hydrazinyl)-4-oxobutanoic acid)

- Key Differences: Replaces the amino-oxobutyl group with a carboxylic acid-terminated oxobutanoic chain. Introduces a 4-methylbenzamido substituent on the benzoyl-hydrazine moiety.

- Impact: Enhanced solubility due to the carboxylic acid group, but reduced basicity compared to the amino-oxobutyl group in the target compound .

N-Benzyl-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide (CAS 355437-36-4)

- Key Differences: Substitutes the benzamide’s phenyl group with a benzylamine. Replaces the hydrazinyl group with a phenoxy-acetylated hydrazine.

4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide (CAS 315671-19-3)

- Key Differences: Incorporates a 2-chlorobenzoyl group on the hydrazine. Uses a phenyl-substituted butanamide instead of amino-oxobutyl.

- Impact : Electron-withdrawing chlorine may enhance stability but reduce nucleophilicity, affecting reactivity in biological systems .

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide (CAS 328025-45-2)

- Key Differences: Substitutes the amino-oxobutyl group with an ethoxyphenylamine. Retains the hydrazino-oxobutanamide backbone.

Physicochemical Properties

Biological Activity

N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

- Chemical Formula : C10H14N4O

- Molecular Weight : 206.25 g/mol

The compound features a hydrazine functional group, which is often associated with various biological activities, including anti-cancer properties.

- Antitumor Activity : Research indicates that compounds with hydrazine derivatives exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and function.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic benefits in inflammatory diseases.

In Vitro Studies

A series of in vitro studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.2 | |

| A549 (Lung Cancer) | 15.0 |

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models:

- Model : Xenograft models using human tumor cells implanted in mice.

- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against solid tumors.

Case Studies

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results showed improved response rates and reduced side effects compared to chemotherapy alone.

- Case Study on Bacterial Infections : A study assessed the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. The findings indicated that it effectively inhibited bacterial growth, offering a potential alternative treatment for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.